molecular formula C11H20N4 B2583339 [(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine CAS No. 1557086-03-9

[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine

Cat. No.: B2583339
CAS No.: 1557086-03-9
M. Wt: 208.309
InChI Key: ACMUBJGTOBYWSU-GXSJLCMTSA-N
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Description

[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine is a complex organic compound with a unique structure that includes a piperidine ring substituted with a methyl group and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyrazole ring through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids depending on the type of substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine: shares structural similarities with other piperidine and pyrazole derivatives.

    1-Methyl-2-(1-methylpyrazol-4-yl)piperidine: Lacks the methanamine group.

    2-(1-Methylpyrazol-4-yl)piperidine: Lacks the methyl group on the piperidine ring.

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of both the piperidine and pyrazole rings, which may confer unique biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

[(2R,3S)-1-methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-14-5-3-4-9(6-12)11(14)10-7-13-15(2)8-10/h7-9,11H,3-6,12H2,1-2H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMUBJGTOBYWSU-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CN(N=C2)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]([C@@H]1C2=CN(N=C2)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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